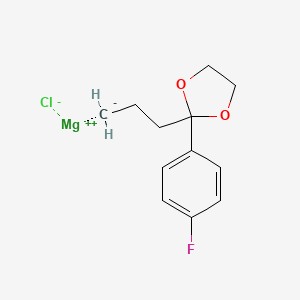![molecular formula C14H17NO B14883832 (1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)
(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-8-azabicyclo[321]octan-3-one is a chemical compound with the molecular formula C14H17NOThis compound is part of the tropane alkaloid family, which is known for its interesting biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of enantioselective synthesis techniques to ensure the desired stereochemistry of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Industry: It is used in the production of various chemical products
Mécanisme D'action
The mechanism of action of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This is a hydrochloride salt form of the compound.
8-Azabicyclo[3.2.1]octan-3-one: This compound lacks the benzyl group present in 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
Uniqueness
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific structure, which includes a benzyl group attached to the tropane scaffold.
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13-/m0/s1 |
Clé InChI |
RSUHKGOVXMXCND-STQMWFEESA-N |
SMILES isomérique |
C1C[C@H]2CC(=O)C[C@H]1N2CC3=CC=CC=C3 |
SMILES canonique |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)

![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)

![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)

![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)


